molecular formula C12H12N2O2 B8205750 (R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

Cat. No.: B8205750
M. Wt: 216.24 g/mol
InChI Key: QIXZDVWCHNNMDZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The specific structure of this compound includes a fused ring system that combines elements of benzene, pyrrole, and diazepine, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the formation of the diazepine ring through cyclization reactions. Key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization to Form the Diazepine Ring: The pyrrole derivative undergoes cyclization with appropriate reagents to form the diazepine ring. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer and neurological disorders, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a specific enzyme might inhibit its activity, thereby affecting a metabolic pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds share a similar diazepine ring structure but differ in their pharmacological profiles.

    Pyrrolobenzodiazepines: These compounds also contain fused pyrrole and benzene rings but may have different substituents and biological activities.

Uniqueness

®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is unique due to its specific stereochemistry and the combination of its fused ring systems. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(6aR)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXZDVWCHNNMDZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1C(=O)NC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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